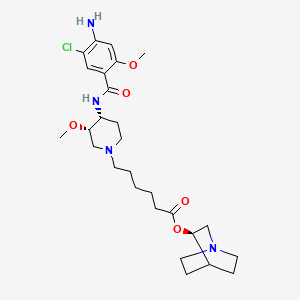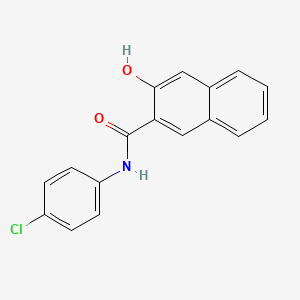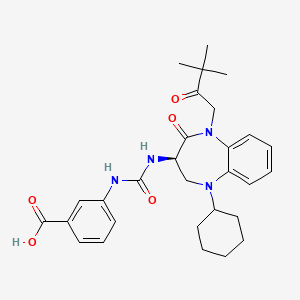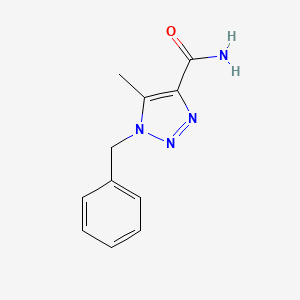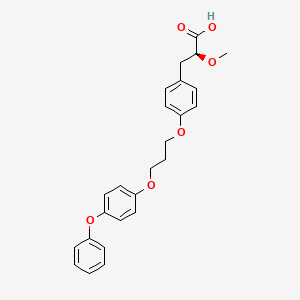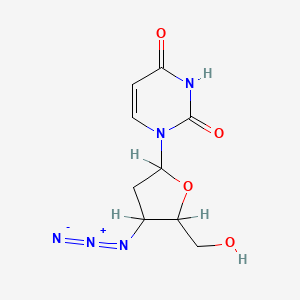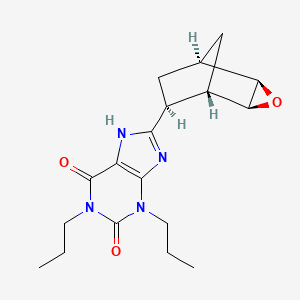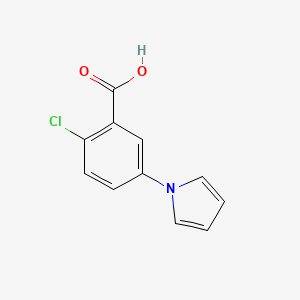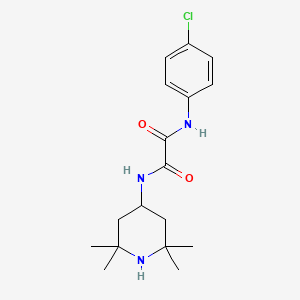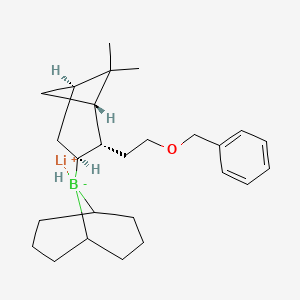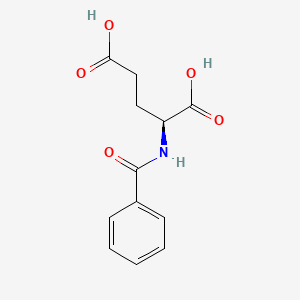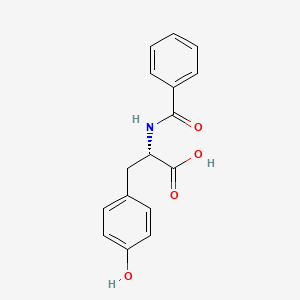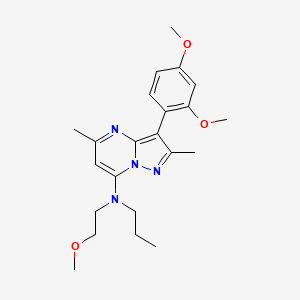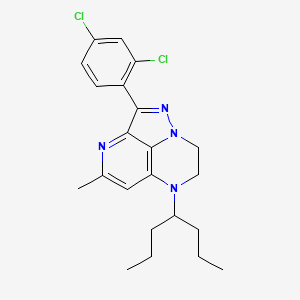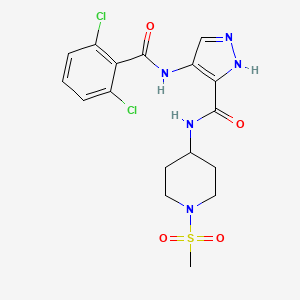
Nvp-lcq195
Descripción general
Descripción
NVP-LCQ195, also known as LCQ 195 and AT9311, is a potent inhibitor of cyclin-dependent kinases (CDKs). It inhibits CDK1, CDK2, CDK3, CDK5, and CDK9 .
Molecular Structure Analysis
The molecular formula of NVP-LCQ195 is C17H19Cl2N5O4S. Its exact mass is 459.05 and the molecular weight is 460.33 . The structure is heterocyclic .Physical And Chemical Properties Analysis
NVP-LCQ195 has a molecular weight of 460.33 g/mol . The exact mass is 459.0534807 g/mol . It has a topological polar surface area of 133 Ų .Aplicaciones Científicas De Investigación
Application 1: Treatment of Multiple Myeloma
- Specific Scientific Field : Oncology, specifically Hematology .
- Summary of the Application : Nvp-lcq195, also known as CDK1/2 Inhibitor LCQ195, has been studied for its potential use in the treatment of multiple myeloma (MM), a type of blood cancer . The drug targets proteins involved in cell cycle regulation, which is a promising therapeutic strategy given the increased proliferative rate of biologically aggressive multi-drug resistant MM cells .
- Methods of Application or Experimental Procedures : In the preclinical studies, Nvp-lcq195 was tested against a panel of 28 human MM cell lines using MTT colorimetric survival assays . The drug exhibited dose-dependent anti-MM activity, with IC50 values at or below 0.5 μM for 12 of 28 cell lines, many of which are resistant to conventional or novel anti-MM therapies . Nvp-lcq195 was also active against primary MM cells isolated from heavily-pretreated/drug-resistant cases of MM .
- Results or Outcomes : Nvp-lcq195 was observed to trigger a distinct pattern of S-phase arrest, followed by eventual induction of apoptotic cell death . Mechanistic studies revealed that hsp90, B-raf, cyclin D1, and cyclin E2 levels decrease in response to Nvp-lcq195 treatment, while caspases- 3, -8 and PARP are cleaved within 16 and 24 hrs of drug treatment . The drug was able to overcome the protective effects conferred on MM cells by exogenous IL-6 or IGF-1, as well as by co-culture of MM cells with bone marrow stromal cells .
Application 2: Continuous Non-Viable Particle Monitoring in Aseptic Processing
- Specific Scientific Field : Pharmaceutical Manufacturing, specifically Aseptic Processing .
- Summary of the Application : Nvp-lcq195 has been used in continuous non-viable particle (NVP) monitoring in aseptic processing . This process is crucial in the manufacturing of vaccines and novel biologic therapies, many of which are administered through an injection or IV . Properly configured, continuous NVP monitoring offers helpful information about the variations in the aseptic environment with minute-by-minute updates of count populations and trends .
- Results or Outcomes : Continuous NVP monitoring can catch contamination events and therefore identifies and quantifies risks . The FDA and EU both specifically reference continuous monitoring of NVP during aseptic processing to determine real-time event detection .
Application 3: Cell Cycle Regulation
- Specific Scientific Field : Cell Biology .
- Summary of the Application : Nvp-lcq195, also known as CDK1/2 Inhibitor LCQ195, has been studied for its potential use in cell cycle regulation . The drug targets proteins involved in cell cycle regulation, which is a promising therapeutic strategy given the increased proliferative rate of biologically aggressive cells .
- Methods of Application or Experimental Procedures : In the preclinical studies, Nvp-lcq195 was tested against a panel of cell lines using colorimetric survival assays . The drug exhibited dose-dependent activity, with IC50 values at or below 0.5 μM for a number of cell lines .
- Results or Outcomes : Nvp-lcq195 was observed to trigger a distinct pattern of S-phase arrest, followed by eventual induction of apoptotic cell death . Mechanistic studies revealed that hsp90, B-raf, cyclin D1, and cyclin E2 levels decrease in response to Nvp-lcq195 treatment, while caspases- 3, -8 and PARP are cleaved within 16 and 24 hrs of drug treatment .
Safety And Hazards
Propiedades
IUPAC Name |
4-[(2,6-dichlorobenzoyl)amino]-N-(1-methylsulfonylpiperidin-4-yl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N5O4S/c1-29(27,28)24-7-5-10(6-8-24)21-17(26)15-13(9-20-23-15)22-16(25)14-11(18)3-2-4-12(14)19/h2-4,9-10H,5-8H2,1H3,(H,20,23)(H,21,26)(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUXEBOOTMDSAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470112 | |
| Record name | NVP-LCQ195 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nvp-lcq195 | |
CAS RN |
902156-99-4 | |
| Record name | NVP-LCQ195 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



